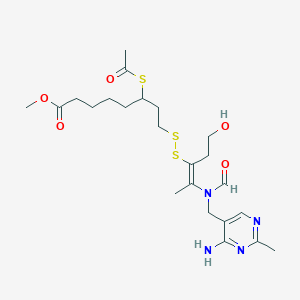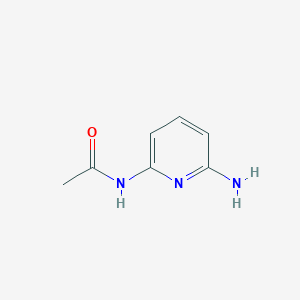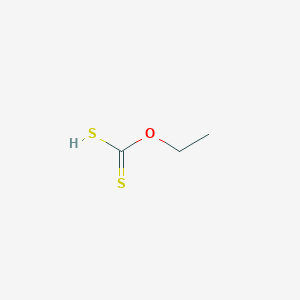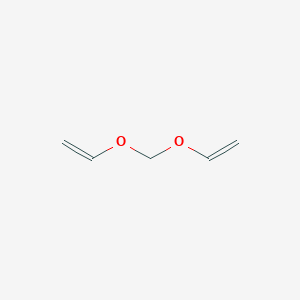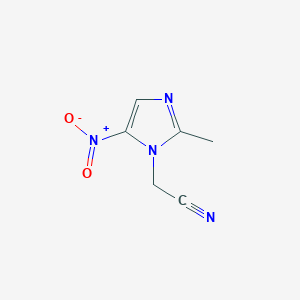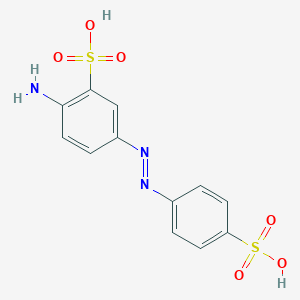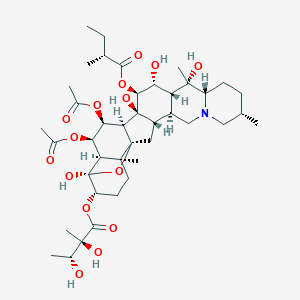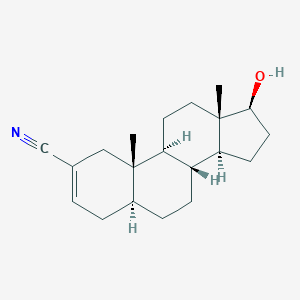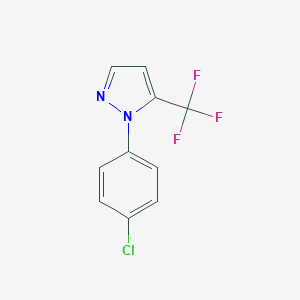
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, commonly referred to as 4C3P, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising potential in various applications due to its unique properties and mechanism of action. In
Wirkmechanismus
The mechanism of action of 4C3P involves the inhibition of various enzymes and pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 4C3P has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. Furthermore, 4C3P has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4C3P depend on the specific application and concentration used. In anti-inflammatory studies, 4C3P has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anticancer studies, 4C3P has been shown to induce apoptosis in cancer cells, leading to cell death. In insecticide studies, 4C3P has been shown to disrupt the nervous system of insects, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4C3P in lab experiments is its unique mechanism of action, which makes it a promising compound for various applications. Additionally, the synthesis method of 4C3P has been optimized to produce high yields of pure compound, making it readily available for research. However, one limitation of using 4C3P in lab experiments is its potential toxicity, which requires careful handling and appropriate safety measures.
Zukünftige Richtungen
There are several future directions for research on 4C3P. One direction is to study its potential as a treatment for autoimmune diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, further studies can be conducted to optimize the synthesis method of 4C3P and improve its purity and yield. Furthermore, studies can be conducted to investigate the potential of 4C3P as an insecticide for agricultural use.
Synthesemethoden
The synthesis method of 4C3P involves the reaction of 4-chloroacetophenone with trifluoroacetic acid hydrazide, followed by cyclization using acetic anhydride. The resulting product is then purified to obtain 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole. This synthesis method has been optimized to produce high yields of pure 4C3P.
Wissenschaftliche Forschungsanwendungen
The unique properties of 4C3P make it a promising compound for various scientific research applications. It has been studied extensively for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 4C3P has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, 4C3P has been studied for its potential as an insecticide, as it has been shown to be effective against various insect species.
Eigenschaften
CAS-Nummer |
1269293-56-2 |
|---|---|
Produktname |
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Molekularformel |
C10H6ClF3N2 |
Molekulargewicht |
246.61 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H |
InChI-Schlüssel |
WTCCRKUZKGVUSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)Cl |
Synonyme |
1-(4-chlorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




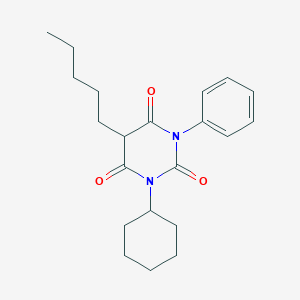
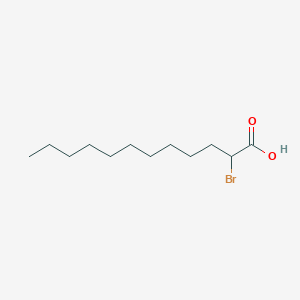
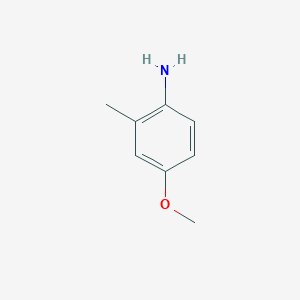
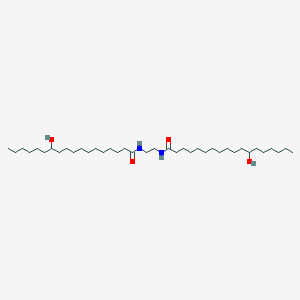
![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)
